molecular formula C10H12O2 B13575501 5-Ethyl-2-methylbenzoicacid

5-Ethyl-2-methylbenzoicacid

Cat. No.: B13575501
M. Wt: 164.20 g/mol
InChI Key: CBRZVDQTBWTIKK-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 5-ethyl-2-methylbenzoic acid may involve the catalytic hydrogenation of 5-ethyl-2-methylbenzoyl chloride. This process uses a palladium catalyst and hydrogen gas under controlled conditions to yield the desired acid.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-Ethyl-2-methylbenzaldehyde or 5-ethyl-2-methylbenzoic acid.

    Reduction: 5-Ethyl-2-methylbenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

5-Ethyl-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of metabolic pathways involving benzoic acid derivatives.

    Medicine: Research into its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methylbenzoic acid involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzoic acid: Lacks the ethyl group at the 5-position.

    5-Methyl-2-nitrobenzoic acid: Contains a nitro group instead of an ethyl group.

    5-Bromo-2-methylbenzoic acid: Substituted with a bromine atom at the 5-position.

Uniqueness

5-Ethyl-2-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring. This specific substitution pattern can influence its reactivity and interactions in chemical and biological systems, making it distinct from other benzoic acid derivatives.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-ethyl-2-methylbenzoic acid

InChI

InChI=1S/C10H12O2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

CBRZVDQTBWTIKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)C(=O)O

Origin of Product

United States

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